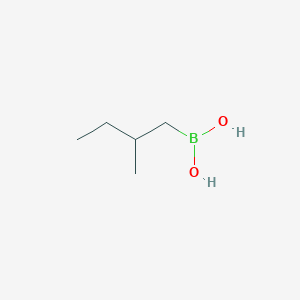

(2-Methylbutyl)boronic acid

Description

Fundamental Role of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. Current time information in Bangalore, IN. Their rise to prominence is largely due to their unique combination of stability, reactivity, and low toxicity compared to many other organometallic reagents. Current time information in Bangalore, IN. This favorable profile makes them safer and easier to handle in a laboratory setting. Current time information in Bangalore, IN. The versatility of organoboron compounds allows them to serve as key intermediates in the construction of complex molecular architectures, from pharmaceuticals to advanced materials. acs.orgnih.gov

A cornerstone of their application is their role as nucleophilic partners in a wide array of catalytic cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. acs.orgnih.gov These reactions enable the efficient formation of new carbon-carbon (C-C) bonds, a fundamental process in molecular construction. Current time information in Bangalore, IN. Beyond C-C bond formation, the carbon-boron (C-B) bond can be stereospecifically transformed into carbon-heteroatom bonds (e.g., C-N, C-O, C-X), further broadening their synthetic utility. researchgate.netbris.ac.uk The development of methods like hydroboration and carboboration has provided chemists with powerful tools to introduce boron into molecules with high degrees of regio- and stereoselectivity, which can then be elaborated into a multitude of functional groups. nih.govacs.org

Classification and Significance of Alkylboronic Acids as Versatile Synthetic Reagents

Boronic acids are a class of organoboron compounds with the general structure R-B(OH)₂, where 'R' is an organic substituent. Depending on the nature of this R-group, they can be broadly classified as aryl-, alkenyl-, or alkylboronic acids. bris.ac.uk Alkylboronic acids, and their corresponding esters, are particularly valuable as they provide access to three-dimensional, C(sp³)-rich molecular scaffolds, which are increasingly sought after in drug discovery and materials science. researchgate.netresearchgate.net

The significance of alkylboronic acids stems from their unique reactivity and stability. They are generally stable under ambient conditions, compatible with a broad range of functional groups, and can be engaged in a variety of chemical transformations. researchgate.netresearchgate.net While traditionally used in Suzuki-Miyaura cross-coupling reactions and oxidations to form alcohols, recent years have seen a dramatic expansion of their synthetic applications. researchgate.net Advanced methodologies now allow for the conversion of the C–B bond in alkylboronic esters into C–N, C–Cl, C–CN, and other bonds, often with high stereochemical control. bris.ac.ukbohrium.com Furthermore, non-racemic chiral boronic esters are recognized as immensely valuable building blocks in asymmetric synthesis, as their stereospecific transformation allows for the creation of a diverse array of functional groups with a defined three-dimensional arrangement. researchgate.netbris.ac.uk

Strategic Importance and Research Context of (2-Methylbutyl)boronic Acid within Alkylboronic Acid Chemistry

Within the diverse family of alkylboronic acids, this compound holds particular strategic importance due to its chiral, branched structure. The presence of a stereocenter in the alkyl chain makes it a valuable building block for asymmetric synthesis, allowing for the introduction of the chiral (2-methylbutyl) moiety into more complex target molecules. researchgate.netbris.ac.uk Such chiral motifs are prevalent in many biologically active natural products and pharmaceuticals.

While specific, in-depth research focusing exclusively on this compound is not extensively documented in broad literature, its importance can be inferred from the significant research efforts directed at the synthesis of chiral secondary and tertiary boronic esters. acs.orgresearchgate.net The development of catalytic asymmetric methods, such as the hydroboration of alkenes, represents a powerful strategy for accessing enantiomerically enriched boronic esters like the derivatives of this compound. acs.orgacs.org The ability to synthesize and utilize such chiral reagents is crucial for controlling the stereochemical outcome of chemical reactions, a key consideration in the synthesis of enantiomerically pure compounds. bohrium.comru.nl

The strategic value of this compound lies in its potential to serve as a precursor to molecules with specific stereochemistry, where the branched alkyl group can influence biological activity or material properties. Its utility is highlighted when compared to its achiral isomer, isobutylboronic acid ((2-methylpropyl)boronic acid), which, while also a useful reagent, lacks the stereochemical information inherent to this compound. bldpharm.com Therefore, this compound and its derivatives are positioned as key intermediates for advanced applications where precise three-dimensional molecular architecture is paramount.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Isobutylboronic acid | (3-Methylbutyl)boronic acid |

| CAS Number | 444885-09-0 bldpharm.com | 84110-40-7 bldpharm.com | 98139-72-1 |

| Molecular Formula | C₅H₁₃BO₂ wjpharmachem.com | C₄H₁₁BO₂ bldpharm.com | C₅H₁₃BO₂ |

| Molecular Weight | 115.97 g/mol sigmaaldrich.com | 101.94 g/mol bldpharm.com | 116.0 g/mol |

| Structure | CH₃CH₂CH(CH₃)CH₂B(OH)₂ | (CH₃)₂CHCH₂B(OH)₂ | (CH₃)₂CHCH₂CH₂B(OH)₂ |

| Appearance | Data not available | Solid | Data not available |

| Chirality | Chiral | Achiral | Achiral |

Properties

IUPAC Name |

2-methylbutylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-3-5(2)4-6(7)8/h5,7-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHJHHWXNRSHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(C)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylbutyl Boronic Acid

Historical and Contemporary Preparative Routes to Alkylboronic Acids

The journey of boronic acid synthesis began in 1860 when Edward Frankland first reported the preparation of ethylboronic acid. wikipedia.orgwiley-vch.de His two-stage process involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to form triethylborane, which was subsequently oxidized in air. wikipedia.orgwiley-vch.de This foundational work paved the way for the development of a diverse array of synthetic routes that are now commonplace. Historically, alkylboronic acids were noted for their considerable stability in aqueous acidic solutions. everand.com

Contemporary methods for preparing alkylboronic acids like (2-Methylbutyl)boronic acid are more refined and offer greater efficiency and scope. A primary and widely used strategy involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with trialkyl borates like trimethyl borate or triisopropyl borate at low temperatures, followed by aqueous workup. nih.gov For the synthesis of this compound, this would typically involve the reaction of (2-methylbutyl)magnesium bromide with a borate ester.

Another cornerstone of organoboron chemistry is the hydroboration of alkenes, a field extensively developed by Nobel laureate Herbert C. Brown. The addition of a borane (B79455) reagent across a double bond forms an organoborane intermediate that can be converted to the corresponding boronic acid. The hydroboration of 3-methyl-1-pentene (B165626) serves as a direct precursor route to a (2-Methylbutyl)boron species.

More recently, transition metal-catalyzed cross-coupling reactions have become indispensable tools. The palladium-catalyzed Miyaura borylation, for instance, allows for the coupling of organic halides with diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form boronic esters. wikipedia.orgnih.govresearchgate.net Furthermore, the direct borylation of C-H bonds has emerged as an atom-economical strategy, although achieving high selectivity with saturated hydrocarbons remains a significant challenge. nih.govwikipedia.org

| Synthetic Route | Precursors | Key Features | Primary Application |

| Organometallic Route | Alkyl Grignard/Lithium + Trialkyl borate | Versatile, widely applicable | General synthesis of alkylboronic acids |

| Hydroboration | Alkene + Borane reagent | Forms C-B bond from C=C bond | Accessing alkylboranes from alkenes |

| Miyaura Borylation | Alkyl halide + Diboron reagent | Palladium-catalyzed, good functional group tolerance | Synthesis of boronic esters |

| C-H Borylation | Alkane + Diboron reagent | Atom-economical, direct functionalization | Advanced, selective synthesis |

Enantioselective and Diastereoselective Synthesis of Chiral Alkylboronic Acids, with a Focus on this compound

Chiral organoboronates are highly valued in modern organic synthesis due to the versatility of the carbon-boron bond, which can be transformed into a wide variety of functional groups with high stereochemical fidelity. acs.orgnih.govrsc.org The synthesis of enantiomerically pure this compound, which contains a stereocenter at the C2 position, requires precise control over the stereochemical outcome of the reaction.

Asymmetric Hydroboration Approaches to this compound and its Precursors

Asymmetric hydroboration stands out as a direct method for installing both the boron moiety and a new stereocenter simultaneously.

Stoichiometric Chiral Reagents: The pioneering work of H.C. Brown extended to the development of chiral hydroborating reagents derived from readily available natural products. Reagents such as diisopinocampheylborane (B13816774) (Ipc₂BH), derived from α-pinene, react with prochiral alkenes to yield chiral organoboranes with high enantiomeric excess. acs.org The reaction of Ipc₂BH with 3-methyl-1-pentene is a classic approach to generate an enantioenriched (2-methylbutyl)borane precursor.

Catalytic Asymmetric Hydroboration (CAHB): To improve efficiency and reduce waste, catalytic methods have largely superseded stoichiometric ones. acs.org These processes, often employing rhodium or copper catalysts with chiral ligands, can achieve high regio- and enantioselectivity. acs.org A significant challenge in the CAHB of unactivated terminal alkenes like 3-methyl-1-pentene is controlling the regioselectivity to favor the branched, Markovnikov product required for this compound. acs.org While anti-Markovnikov addition is electronically and sterically favored in traditional hydroboration, specialized catalytic systems have been developed to overcome this preference and generate secondary alkylboronic esters. acs.org

| Catalyst System | Alkene Substrate Type | Typical Selectivity | Reference |

| Rhodium / Chiral Phosphine Ligand | Unactivated terminal alkenes | High regio- and enantiocontrol for Markovnikov product | acs.org |

| Copper / Chiral Ligand | Internal alkenes | High enantioselectivity | acs.org |

| Cobalt / Chiral Ligand | Sterically hindered styrenes | High enantioselectivity | acs.org |

Stereocontrolled Metal-Catalyzed Borylation Strategies in the Synthesis of this compound

Metal-catalyzed reactions provide powerful and versatile platforms for the stereocontrolled synthesis of chiral alkylboronic esters. These strategies can be broadly categorized into stereospecific and enantioselective processes.

Stereospecific Cross-Coupling: These reactions rely on an enantioenriched starting material and proceed with a predictable stereochemical outcome (retention or inversion). For instance, enantiospecific cross-coupling reactions of chiral secondary boronic esters have been demonstrated, proceeding with a high degree of retention of configuration. acs.org More advanced methods include the nickel-catalyzed stereoconvergent coupling of racemic α-haloboronates with organozinc reagents acs.org and iridium-catalyzed stereocontrolled cross-coupling of boronic esters with allylic carbonates, which is facilitated by a boron-to-zinc transmetalation step. acs.org These methods provide pathways to complex chiral molecules from readily available precursors.

Enantioselective Borylation: In these reactions, a prochiral starting material is converted into a chiral product through the influence of a chiral catalyst. Copper-catalyzed asymmetric borylation of substrates such as allylic electrophiles has proven effective for creating chiral boronic esters. bris.ac.uk The field of transition-metal-catalyzed asymmetric borylation is extensive, offering numerous catalyst-ligand combinations to address specific synthetic challenges. rsc.org

Chiral Auxiliary-Mediated Synthesis of this compound

The use of a chiral auxiliary is a classic and robust strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.org

A prime example of this methodology in organoboron chemistry is the Matteson homologation . This powerful technique allows for the stereocontrolled, iterative growth of a carbon chain attached to boron. The process typically involves reacting a boronic ester with (dichloromethyl)lithium in the presence of a chiral diol auxiliary, such as one derived from pinanediol. The resulting α-chloro boronic ester is itself a chiral intermediate. Subsequent reaction with a Grignard reagent, for example, displaces the chloride with inversion of configuration, creating a new C-C bond and establishing a new stereocenter with high diastereoselectivity. orgsyn.org This method is highly suitable for the enantioselective synthesis of targets like (S)- or (R)-(2-Methylbutyl)boronic acid. More specialized applications have seen chiral auxiliaries used to control stereochemistry in complex reactions like intramolecular photocycloadditions involving alkenylboronate esters. nih.gov

Sustainable and Green Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including boronic acids. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy and Waste Reduction: Modern synthetic methods such as direct C-H borylation offer significant improvements in atom economy over traditional routes that use stoichiometric organometallic reagents and generate salt byproducts. nih.gov The use of catalytic rather than stoichiometric amounts of chiral reagents in asymmetric synthesis drastically reduces waste. nih.gov Furthermore, strategies that avoid extensive chromatographic purifications, a major source of solvent and solid waste, are highly desirable. One innovative approach uses the boronic acid functionality as a "phase-switch tag," allowing for non-chromatographic purification between synthetic steps. acs.org

Sustainable Materials and Solvents: There is a strong emphasis on using environmentally benign solvents and reagents. Some procedures for boronic acid synthesis have been adapted to use greener solvents like ethanol (B145695). nih.gov A particularly noteworthy development is the use of mechanochemistry, where solid-state grinding of a boronic acid and a diol can produce the corresponding boronic ester in high yield without any solvent. rsc.org Boronic acids themselves are often considered "green" compounds because their ultimate degradation product in the environment is boric acid, which is relatively benign. wiley-vch.denih.gov

Recycling and Lifecycle: The lifecycle of the boron atom is also a consideration. Boric acid is a common byproduct in reactions involving boronic acids. From a sustainability perspective, the ability to recycle this boric acid by converting it back into useful boron reagents, such as boron trihalides, is an important advantage. acs.org

| Green Chemistry Principle | Application in Boronic Acid Synthesis | Example |

| Atom Economy | Favoring addition and catalytic reactions over substitution. | Direct C-H borylation; Catalytic asymmetric hydroboration. |

| Safer Solvents | Reducing or eliminating hazardous organic solvents. | Use of ethanol as a solvent; Mechanochemical (solvent-free) esterification. nih.govrsc.org |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. | Transitioning from stoichiometric chiral boranes (e.g., Ipc₂BH) to catalytic systems. |

| Waste Prevention | Designing syntheses to minimize byproducts and purification waste. | Phase-switching strategies to avoid chromatography. acs.org |

| Renewable Feedstocks | Using starting materials from renewable sources. | Chiral auxiliaries and ligands derived from the chiral pool (e.g., α-pinene). |

| Design for Degradation | Ensuring the final products break down into benign substances. | The ultimate degradation of boronic acids to boric acid. wiley-vch.de |

Catalytic Cross Coupling Reactions Involving 2 Methylbutyl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Coupling with (2-Methylbutyl)boronic Acid

The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a versatile and widely employed method for the formation of carbon-carbon bonds. The use of alkylboronic acids, such as this compound, in these reactions allows for the introduction of sp3-hybridized carbon centers, a crucial transformation in the synthesis of many pharmaceutical and agrochemical compounds.

The coupling of this compound with various sp2-hybridized partners, including aryl and vinyl halides or triflates, has been a subject of considerable research. These C(sp2)-C(sp3) cross-coupling reactions are influenced by the electronic and steric nature of both coupling partners. Generally, electron-deficient aryl halides tend to be more reactive in the oxidative addition step of the catalytic cycle.

The functional group compatibility of these reactions is broad, with many common functional groups being well-tolerated under optimized conditions. However, challenges can arise with substrates bearing acidic protons or groups that can coordinate strongly to the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.

While C(sp2)-C(sp3) couplings are well-established, the development of efficient C(sp3)-C(sp3) couplings involving secondary alkylboronic acids like this compound remains a more formidable challenge. This is largely due to competing side reactions such as β-hydride elimination from the alkyl-palladium intermediate, which can lead to the formation of olefin byproducts and reduced yields of the desired cross-coupled product.

Table 1: Representative Substrate Scope in the Palladium-Catalyzed C(sp2)-C(sp3) Coupling of this compound with Aryl Halides (Data below is illustrative and based on general findings for secondary alkylboronic acids, as specific comprehensive data for this compound is not readily available in the public domain.)

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-(2-Methylbutyl)anisole | Data not available |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(2-Methylbutyl)-4-(trifluoromethyl)benzene | Data not available |

| 3 | 2-Bromopyridine | 2-(2-Methylbutyl)pyridine | Data not available |

| 4 | Methyl 4-bromobenzoate | Methyl 4-(2-methylbutyl)benzoate | Data not available |

The choice of ligand is paramount in controlling the efficiency and selectivity of the Suzuki-Miyaura coupling of secondary alkylboronic acids. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle while suppressing side reactions like β-hydride elimination. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have shown considerable success in promoting the coupling of challenging substrates.

Catalyst optimization also involves the selection of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), the base (e.g., K3PO4, Cs2CO3), and the solvent system. The base plays a crucial role in the transmetalation step, facilitating the transfer of the alkyl group from the boronic acid to the palladium center.

The mechanism of the Suzuki-Miyaura coupling has been extensively studied. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

For alkylboronic acids, the transmetalation step is often rate-limiting and is thought to proceed through a boronate intermediate formed by the reaction of the boronic acid with the base. The structure of this intermediate and the precise mechanism of alkyl group transfer are areas of ongoing investigation.

The reductive elimination step from a dialkylpalladium(II) intermediate in C(sp3)-C(sp3) coupling is often a challenging step. The propensity for β-hydride elimination from secondary alkyl groups necessitates careful ligand design to favor the desired reductive elimination pathway. Computational studies have been instrumental in elucidating the energetic barriers of these competing pathways and guiding the design of more effective catalyst systems.

Alternative Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

While palladium has been the dominant metal for Suzuki-Miyaura type couplings, other transition metals have emerged as viable alternatives, offering complementary reactivity and, in some cases, improved performance for specific transformations.

Nickel catalysts have shown significant promise in cross-coupling reactions involving alkylboronic acids. Nickel is more earth-abundant and less expensive than palladium, making it an attractive alternative. Nickel catalysts can participate in a wider range of catalytic cycles, including those involving Ni(I)/Ni(III) and Ni(0)/Ni(II) redox pairs, which can open up new reaction pathways.

In the context of Kumada-type couplings, an organomagnesium reagent would be generated from an alkyl halide and then coupled with an organic halide in the presence of a nickel catalyst. While not directly involving a boronic acid, related Negishi-type couplings, which utilize organozinc reagents, can be accessed from alkylboranes.

The Buchwald-Hartwig amination is a C-N bond-forming reaction. While traditionally a palladium-catalyzed process, nickel-catalyzed variants have been developed. The use of an organoboron reagent in a C-N coupling is less common but conceptually possible through modified catalytic systems.

Copper-based catalysts and reagents offer unique reactivity for the formation of carbon-carbon bonds. Copper-mediated conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of new C-C bonds with high stereocontrol. The reaction is believed to proceed through the formation of an organocopper intermediate, which then adds to the enone in a 1,4-fashion.

Carbometalation reactions, involving the addition of an organometallic species across a carbon-carbon multiple bond, can also be mediated by copper. The use of this compound in these transformations would allow for the introduction of the 2-methylbutyl group in a highly controlled manner.

Iron- and Cobalt-Catalyzed Cross-Couplings for C-C Bond Formation.

As of the latest available scientific literature, there are no specific research articles, data tables, or detailed findings on the use of This compound in iron- or cobalt-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds.

While the field of catalysis has seen significant advancements in the use of earth-abundant metals like iron and cobalt as alternatives to palladium for Suzuki-Miyaura and other cross-coupling reactions, the substrate scope of these newer catalytic systems is still under active investigation. Published research in this specific area has explored a variety of alkylboronic acids and their derivatives for C(sp²)–C(sp³) bond formation. However, studies explicitly detailing the reactivity, yields, and catalytic conditions for this compound are not present in the current body of scientific literature.

Therefore, a detailed discussion, including research findings and data tables for the iron- and cobalt-catalyzed cross-coupling reactions of this particular compound, cannot be provided at this time. The scientific community has yet to publish research focusing on the application of this compound within this specific catalytic context.

Stereoselective Transformations and Asymmetric Synthesis Leveraging 2 Methylbutyl Boronic Acid

Enantioselective and Diastereoselective Reactions with Chiral Boronic Acid Derivatives

The control of stereochemistry in reactions involving boronic acids can be achieved by employing chiral auxiliaries attached to the boron atom. These auxiliaries create a chiral environment that directs the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer over the other. A widely used strategy involves the esterification of the boronic acid with a chiral diol, such as (+)-pinanediol or (R,R)-2,3-butanediol.

This approach is exemplified in the Matteson asymmetric homologation, a powerful method for extending a carbon chain by one carbon while creating a new stereocenter with high fidelity. In this process, a chiral boronic ester reacts with (dichloromethyl)lithium. The chiral diol auxiliary directs the subsequent 1,2-migration of the alkyl group from the boron to the adjacent carbon, establishing the stereochemistry of the newly formed C-C bond. Diastereomeric ratios for this type of transformation are often high, frequently exceeding 100:1 and sometimes reaching levels greater than 1000:1. nih.govbristol.ac.uk The versatility of this method allows for the sequential addition of chiral centers, making it a robust tool for complex molecule synthesis. nih.gov

The following table illustrates the diastereoselectivity achieved in the homologation of chiral boronic esters using (dichloromethyl)lithium, a process applicable to chiral alkylboronic esters.

| Chiral Auxiliary | Alkyl Group (R) | Product Diastereomeric Ratio (d.r.) |

| (+)-Pinanediol | n-Butyl | >99:1 |

| (+)-Pinanediol | Isobutyl | >99:1 |

| (+)-Pinanediol | Benzyl | >99:1 |

| (R,R)-2,3-Butanediol | Isopropyl | 95:5 |

| (R,R)-2,3-Butanediol | Benzyl | 95:5 |

This table presents representative data for the Matteson homologation to demonstrate the high levels of diastereoselectivity achievable with chiral diol auxiliaries. The principle is directly applicable to chiral boronic acids like (2-Methylbutyl)boronic acid.

This compound as a Source of Chiral Alkyl Fragments in Asymmetric Transformations

This compound serves as a direct source of a chiral alkyl fragment, which can be transferred to various substrates through cross-coupling reactions. In these transformations, the carbon-boron bond is stereospecifically replaced by a new carbon-carbon or carbon-heteroatom bond, thereby incorporating the chiral (2-methylbutyl) moiety into the product. This strategy is highly valuable as it utilizes a pre-existing, enantiomerically pure building block to construct more complex chiral molecules.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are primary methods for these transformations. nih.gov While traditionally used for aryl-aryl couplings, advancements have extended their scope to include alkylboronic acids. The reaction of a chiral secondary alkylboronic ester with an appropriate coupling partner (e.g., an aryl halide or vinyl halide) in the presence of a suitable metal catalyst (typically palladium or nickel) can proceed with high stereochemical fidelity, transferring the chiral alkyl group intact. The success of such reactions is pivotal for creating molecules with defined three-dimensional structures.

Control of Stereochemistry via Boron-Mediated Chirality Transfer

The fundamental mechanism for chirality transfer in many reactions of boronic acids involves the formation of a tetracoordinate boron intermediate, known as a boronate or "ate" complex. researchgate.net Boronic acids are Lewis acidic due to the vacant p-orbital on the sp²-hybridized boron atom. wiley-vch.deresearchgate.netnih.gov They readily accept a lone pair from a nucleophile (such as an organolithium or Grignard reagent) to form a more nucleophilic, sp³-hybridized "ate" complex.

When a chiral secondary boronic ester is treated with an organolithium reagent, it forms a chiral boron "ate" complex that is configurationally stable under certain conditions. bris.ac.uk This complex can then react as a chiral nucleophile with a range of electrophiles. researchgate.netbris.ac.uk The transfer of the chiral alkyl group often occurs through a 1,2-metallate rearrangement, where the group migrates from the boron atom to an adjacent electrophilic center. The stereochemical outcome of this migration is highly controlled by the defined transition state geometry of the rearrangement process. bristol.ac.uk This method allows for the conversion of the C-B bond into C-C, C-O, C-N, and C-halogen bonds with excellent levels of stereocontrol. researchgate.netbris.ac.uk

Retention and Inversion of Stereochemical Information in Complex Syntheses

A remarkable feature of modern asymmetric synthesis using chiral boronic acids is the ability to selectively control the stereochemical outcome of a reaction to yield either retention or inversion of configuration at the stereogenic center. This stereodivergent synthesis is highly desirable as it allows access to either enantiomer of a product from a single chiral precursor by simply modifying the reaction conditions.

This powerful control allows chemists to overcome the inherent mechanistic bias of a reaction, providing access to both stereoisomers of a product from a single chiral starting material. nih.gov This principle is applicable to stereospecific cross-couplings involving chiral secondary alkylboronic acids like this compound.

The following table summarizes the ligand-dependent stereochemical outcome in a nickel-catalyzed cross-coupling reaction, illustrating the principle of controlled retention and inversion.

| Ligand | Stereochemical Outcome | Enantiospecificity (e.s.) |

| Tricyclohexylphosphine (PCy₃) | Retention | High |

| N-Heterocyclic Carbene (SIMes) | Inversion | High |

This table is based on the principle of ligand-controlled stereodivergent cross-coupling reactions, which can be applied to chiral secondary boronic esters. "e.s." denotes the efficiency of chirality transfer. nih.gov

Mechanistic Elucidation and Computational Investigations of 2 Methylbutyl Boronic Acid Reactivity

Spectroscopic and Kinetic Studies of Reaction Intermediates

The identification and characterization of transient species are fundamental to understanding any chemical transformation. For reactions involving (2-Methylbutyl)boronic acid, such as the Suzuki-Miyaura cross-coupling or Chan-Lam amination, a combination of spectroscopic and kinetic studies would be indispensable.

Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹¹B NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to probe the structure of potential intermediates. For instance, in a Suzuki-Miyaura reaction, researchers would look for the formation of boronate complexes, which are key intermediates in the transmetalation step. nih.govnih.gov

Kinetic Analysis: Kinetic studies, monitoring the rate of reaction under various conditions (e.g., concentration of reactants, temperature), would provide insights into the reaction mechanism and the rate-determining step. nih.govresearchgate.net Such studies could reveal the order of the reaction with respect to this compound and other reactants, offering clues about the molecularity of the key steps. However, no kinetic data specific to reactions involving this compound have been reported.

Transition State Characterization in Key Reactions Involving this compound

The transition state, a fleeting, high-energy arrangement of atoms, is the pinnacle of a reaction's energy profile and dictates its rate and stereochemical outcome. Characterizing the transition states in reactions of this compound is crucial for a complete mechanistic picture. While experimental observation of transition states is challenging, their properties can be inferred from kinetic isotope effects and computational modeling. nih.govresearchgate.net

For example, in an oxidation reaction, computational analyses can model the transition state to understand how substituents on the boronic acid influence the reaction rate. nih.gov Such studies on phenylboronic acid have revealed a concerted mechanism for the 1,2-shift from boron to oxygen. nih.gov Similar investigations are needed for alkylboronic acids like this compound to understand the influence of the alkyl group's electronic and steric properties on the transition state geometry and energy.

Application of Computational Chemistry Methodologies to this compound

Computational chemistry provides a powerful lens to examine reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone. nih.govmdpi.comdntb.gov.ua

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis

Quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. researchgate.net These calculations can be used to determine the structures and energies of reactants, products, intermediates, and, most importantly, transition states. For this compound, QM calculations could be used to:

Elucidate reaction pathways: By calculating the energy barriers for different possible mechanisms, the most likely reaction pathway can be identified.

Analyze bonding and electronic structure: Understanding the electronic properties of the boron center and its substituents is key to explaining its reactivity. mdpi.com

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of a chemical system. nih.govnih.gov For this compound, MD simulations would be valuable for:

Understanding solvent effects: The choice of solvent can significantly impact reaction rates and selectivity. MD simulations can reveal how solvent molecules interact with the reactants and intermediates, stabilizing or destabilizing them.

Conformational analysis: The flexible (2-methylbutyl) group can adopt various conformations. MD simulations can explore the conformational landscape and identify the most stable conformers, which can influence the compound's reactivity.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A primary goal of computational chemistry is to predict the outcome of chemical reactions. By combining QM and MD methods, it is theoretically possible to predict:

Reactivity: By calculating activation energies, the relative reactivity of this compound in different reactions could be predicted. researchgate.net

Regioselectivity and Stereoselectivity: For reactions where multiple products are possible, computational models can predict which regioisomer or stereoisomer will be favored by comparing the energies of the respective transition states.

Novel Chemical Transformations and Emerging Applications of 2 Methylbutyl Boronic Acid

Radical-Mediated Processes and Single-Electron Transfer Reactions

An extensive search of chemical literature did not yield specific studies detailing the participation of (2-Methylbutyl)boronic acid in radical-mediated processes or single-electron transfer (SET) reactions. While alkylboronic acids, in general, are increasingly utilized as precursors for alkyl radicals under photoredox or other radical initiation conditions, no dedicated research has been found that investigates the specific reactivity, efficiency, or unique mechanistic pathways of this compound in these transformations. Consequently, there are no available research findings or data tables on its performance in reactions such as Minisci-type alkylations, Giese additions, or other SET-initiated cross-coupling reactions.

Boron-Tethered Cascade Reactions and Intramolecular Cyclizations

There is no available information in the scientific literature regarding the application of this compound in boron-tethered cascade reactions or intramolecular cyclizations. The design of such reactions relies on the specific stereoelectronic properties of the boronic acid and its derivatives to control the formation of complex cyclic structures. Research in this area has often focused on other alkyl or aryl boronic acids as model systems. As a result, no reaction schemes, substrate scopes, or yield data have been published that specifically employ this compound as a key component for initiating or participating in cascade or intramolecular cyclization processes.

Utility in Unconventional Reaction Media (e.g., Flow Chemistry, Solid-Phase Synthesis)

A thorough review of the literature found no specific examples of this compound being utilized in unconventional reaction media such as continuous flow chemistry or solid-phase synthesis. Although boronic acids are generally amenable to these technologies to improve reaction efficiency, safety, and scalability, the application of this compound has not been specifically documented. Therefore, there are no published protocols, reactor configurations, or comparative data on its performance in these advanced synthetic settings.

Future Directions and Uncharted Territories in 2 Methylbutyl Boronic Acid Research

Design and Synthesis of Next-Generation Catalysts for Boronic Acid Transformations

The full synthetic potential of (2-Methylbutyl)boronic acid is intrinsically linked to the evolution of catalytic systems that can efficiently handle alkylboronic reagents. While the Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, its application to C(sp³)-hybridized boron compounds often requires more specialized catalysts than those used for their aryl counterparts.

Future research will likely focus on several key areas:

Novel Ligand Scaffolds: The design of sophisticated phosphine, N-heterocyclic carbene (NHC), and other specialized ligands for palladium, nickel, and copper catalysts will be crucial. These next-generation ligands will aim to promote the challenging transmetalation and reductive elimination steps involving the sterically hindered secondary alkyl group of this compound.

Earth-Abundant Metal Catalysis: A significant push towards sustainability is driving research into catalysts based on earth-abundant metals like iron and cobalt. Developing effective iron- or cobalt-based catalysts for cross-coupling reactions with alkylboronic acids would represent a major advance, offering less toxic and more economical synthetic routes.

Photoredox Catalysis: The merger of photoredox catalysis with metal catalysis has opened new reaction pathways. Future work could explore dual catalytic systems where a photocatalyst generates a reactive intermediate that then couples with this compound via a metal catalyst, enabling previously inaccessible transformations under mild conditions.

These advancements will expand the reaction scope of this compound beyond traditional cross-couplings to include stereospecific transformations that preserve the compound's inherent chirality. nih.gov

Integration of this compound into Total Synthesis of Natural Products and Complex Molecules

The branched, chiral five-carbon structure of this compound makes it an attractive building block for the total synthesis of natural products. Many biologically active molecules, particularly polyketides and terpenes, contain chiral alkyl fragments. The ability to introduce the 2-methylbutyl group stereospecifically via a reliable coupling reaction is of high value.

Emerging research directions include:

Fragment-Based Synthesis: Utilizing this compound in fragment-based approaches where complex molecules are assembled from smaller, well-defined building blocks. Its application in late-stage functionalization would be particularly powerful, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Stereospecific Cross-Coupling: The development of catalytic methods that ensure the transfer of the 2-methylbutyl group with high stereochemical fidelity is paramount. This would allow chemists to set a key stereocenter during a carbon-carbon bond-forming reaction, a highly efficient strategy in complex synthesis.

Targeting Specific Natural Product Classes: Research will likely target natural products where the 2-methylbutyl motif is a recurring structural element. By demonstrating its utility in the synthesis of a known complex molecule, the value of this compound as a key synthetic tool would be firmly established.

The successful incorporation of this specific boronic acid into the synthesis of a complex bioactive molecule would serve as a powerful proof-of-concept, paving the way for its broader adoption by the synthetic chemistry community. researchgate.netresearchgate.net

Development of Chemo- and Biocatalytic Hybrid Systems

The integration of chemical catalysis with biocatalysis represents a frontier in sustainable and efficient synthesis. rsc.orgresearchgate.net These hybrid systems aim to combine the high selectivity of enzymes with the broad reaction scope of chemical catalysts in one-pot cascade reactions. rsc.orgmdpi.com

Future possibilities for this compound in this domain include:

Enzymatic Desymmetrization Cascades: A biocatalyst, such as a lipase (B570770) or ketoreductase, could perform a highly enantioselective transformation on a prochiral substrate. The resulting chiral intermediate could then, in the same pot, undergo a metal-catalyzed cross-coupling with this compound to generate a complex chiral product.

Artificial Metalloenzymes: Efforts to create artificial enzymes by incorporating a metal catalyst within a protein scaffold could lead to novel biocatalysts for boronic acid transformations. rug.nl A designer enzyme could be evolved to specifically recognize this compound and catalyze a desired transformation with unparalleled selectivity. rug.nlresearchgate.net This approach merges the principles of boronic acid catalysis with the chiral environment of a protein. rug.nlresearchgate.net

Concurrent Tandem Catalysis: Developing systems where an enzyme and a chemical catalyst operate simultaneously under compatible conditions is a major goal. For instance, an enzymatic reaction could generate a substrate for a subsequent cross-coupling reaction involving this compound, with the rates of both processes carefully matched to avoid the accumulation of unstable intermediates.

These chemoenzymatic strategies offer a pathway to synthesizing complex molecules with high efficiency and stereocontrol, minimizing purification steps and reducing waste. rsc.org

Advanced Analytical Techniques for In Situ Monitoring and Mechanistic Studies

A deeper understanding of the reaction mechanisms, kinetics, and speciation of this compound in solution is essential for optimizing existing reactions and discovering new ones. Advanced analytical techniques that allow for real-time, in situ monitoring are critical for gaining these insights. uvic.ca

The application of the following techniques will be pivotal:

NMR Spectroscopy: While ¹H and ¹³C NMR are standard, ¹¹B NMR spectroscopy is particularly powerful for studying boronic acids. mdpi.com It provides direct information on the electronic environment of the boron atom, allowing researchers to observe the formation of boronate esters, "ate" complexes, and other key intermediates in real-time. nih.govmdpi.com Kinetic studies using NMR can elucidate reaction pathways and identify rate-determining steps. acs.orgnih.gov

Mass Spectrometry: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) enable the continuous monitoring of reaction mixtures, providing a detailed picture of the formation of intermediates and products over time. uvic.ca This is invaluable for identifying transient catalytic species and understanding complex reaction networks.

Fluorescence Spectroscopy: The development of fluorescent sensors that bind reversibly to boronic acids offers a simple yet effective method for monitoring their consumption during a reaction. acs.org This technique can be performed in situ with minimal perturbation to the reaction mixture, providing a convenient way to track reaction progress. acs.org

Below is a comparative overview of these advanced analytical techniques for studying boronic acid transformations.

| Technique | Primary Information Obtained | Key Advantages | Limitations |

|---|---|---|---|

| ¹¹B NMR Spectroscopy | Boron speciation (boronic acid, boronate, "ate" complex), intermediate identification. mdpi.com | Provides direct structural information about the boron center; quantitative. | Lower sensitivity compared to MS; requires NMR-compatible reaction conditions. |

| Mass Spectrometry (e.g., PSI-MS) | Detection of catalytic intermediates, reaction kinetics, byproduct identification. uvic.ca | Extremely high sensitivity; provides detailed mass information on all charged species. | Provides mass-to-charge ratio, not direct structural data; ionization can be complex. |

| Fluorescence Spectroscopy | Concentration of free boronic acid, reaction endpoint determination. acs.org | High sensitivity; simple, non-invasive in situ monitoring. acs.org | Indirect measurement; requires a specifically designed fluorescent sensor. |

| HPLC | Separation and quantification of reactants, products, and stable intermediates. waters.com | Robust and widely available; excellent for purity analysis and reaction profiling. nih.govresearchgate.net | Not truly in situ (requires sampling); potential for on-column degradation of reactive species. nih.govresearchgate.net |

By applying these sophisticated analytical tools, researchers can move beyond empirical optimization to a more rational, mechanism-based approach for developing new transformations for this compound.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing aliphatic boronic acids like (2-Methylbutyl)boronic acid, and how are they addressed?

- Aliphatic boronic acids are often synthesized via intermediates like pinacol esters or trifluoroborate salts to circumvent purification challenges. Due to their sensitivity to moisture and propensity for trimerization, prodrug strategies (e.g., esterification) are employed to stabilize the boronic acid during multi-step synthesis . For example, derivatization with diols (e.g., 2,3-butanedione) prevents dehydration and boroxine formation, ensuring reliable characterization .

Q. What analytical methods are suitable for characterizing this compound, and how are spectral artifacts mitigated?

- MALDI-MS is effective but requires derivatization to cyclic boronic esters (e.g., using fructose or mannitol) to suppress dehydration/trimerization artifacts. For NMR, B NMR spectroscopy (δ ~30 ppm for trigonal boron) and H/C NMR of ester derivatives are preferred. Thermogravimetric analysis (TGA) can assess thermal stability, critical for applications in flame retardancy or drug formulation .

Q. How are boronic acids like this compound applied in drug discovery?

- Boronic acids are incorporated into drug candidates to enhance pharmacokinetics (e.g., proteasome inhibitors like bortezomib) or mimic transition states in enzyme inhibition. Rational design strategies include:

- Substrate mimicry : Replacing carboxylates with boronic acids in protease inhibitors.

- Bioisosterism : Swapping labile functional groups (e.g., alcohols) with boronic acids to improve metabolic stability .

Advanced Research Questions

Q. How can computational methods optimize the design of boronic acid-based sensors or therapeutics?

- QSAR modeling and machine learning (e.g., k-means clustering on 613 descriptors) identify structural motifs correlating with binding affinity or selectivity. Principal Component Analysis (PCA) reduces dimensionality to guide substrate selection from a virtual library of >5,000 boronic acids. For sensor design, DFT calculations predict electronic effects of substituents on binding kinetics .

Q. What kinetic factors influence boronic acid-diol binding in physiological conditions, and how do they impact sensor response times?

- Stopped-flow fluorescence studies reveal kon values for arylboronic acids binding sugars (e.g., D-fructose: ~10 Ms) are critical for real-time sensing. The on-rate dominates binding constants (K), with faster equilibria (<10 seconds) enabling glucose monitoring in dynamic systems. Buffer composition (e.g., borate vs. phosphate) modulates secondary interactions, affecting selectivity .

Q. How can selectivity issues in glycoprotein-boronic acid interactions be resolved for diagnostic applications?

- Non-specific binding (e.g., hydrophobic interactions with avidin) is minimized by:

- Surface engineering : Immobilizing AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid) on carboxymethyl dextran-coated substrates.

- Buffer optimization : Using high-pH borate buffers (pH 9–10) to weaken non-covalent interactions while maintaining diol-binding specificity .

Q. What structural modifications enhance the anticancer activity of boronic acid-containing compounds?

- In tubulin polymerization inhibitors (e.g., boronic acid analogs of combretastatin), meta-substitution on the aryl ring improves potency (IC = 0.48–2.1 μM). The boronic acid group acts as a hydrogen-bond acceptor, stabilizing interactions with β-tubulin’s Thr179. Carboxylic acid analogs show reduced activity, highlighting boron’s unique electronic profile .

Q. How are contradictions in binding affinity data addressed when validating boronic acid-based probes?

- Competitive binding assays (e.g., SPR with glycoprotein panels) distinguish specific diol interactions from non-specific binding. For example, RNAse B (glycosylated) shows higher affinity for AECPBA than RNAse A (non-glycosylated), but secondary ionic interactions require validation via buffer screening (e.g., NaCl concentration gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.